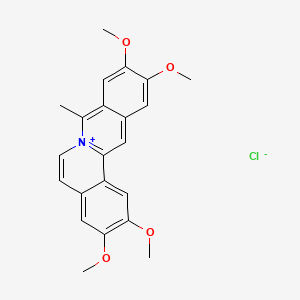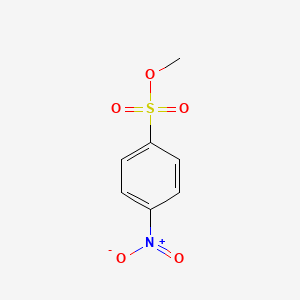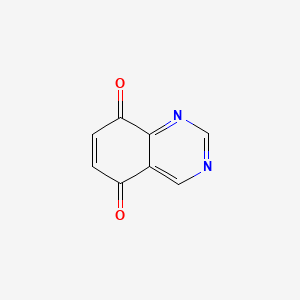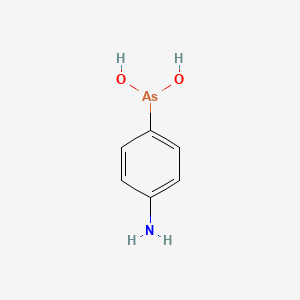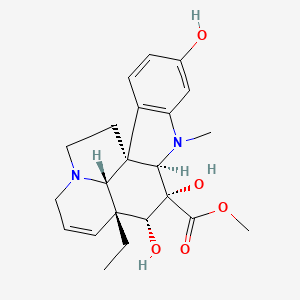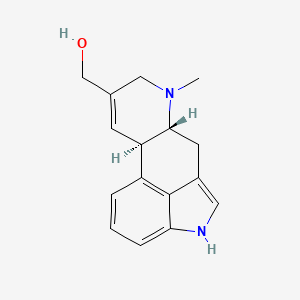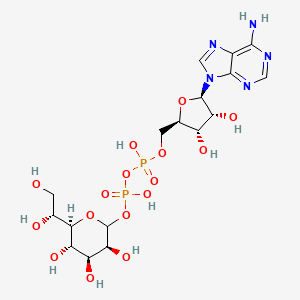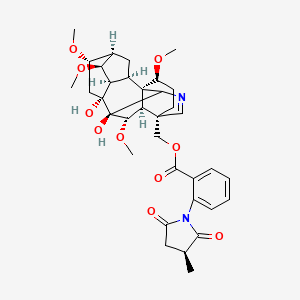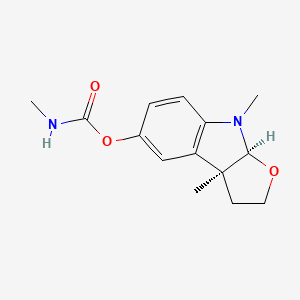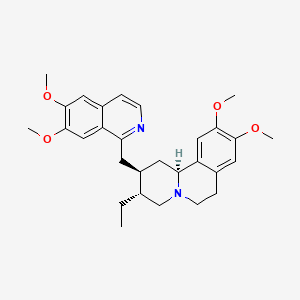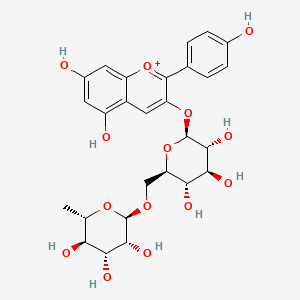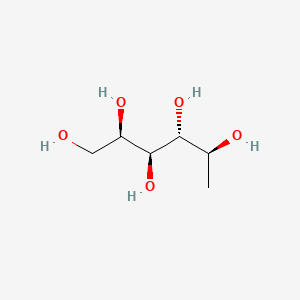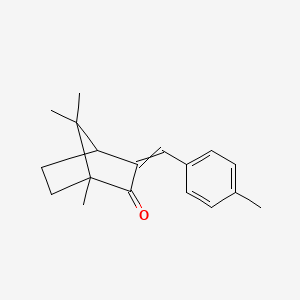
4-メチルベンジリデンカンファー
概要
説明
4-Methylbenzylidene camphor (4-MBC) is a chemical compound primarily used as an organic UV filter in sunscreen and personal care products. It offers protection against UV radiation, potentially aiding in skin cancer prevention. However, its estrogenicity has raised concerns about its role as an endocrine disruptor.
Synthesis Analysis
Detailed synthesis information for 4-MBC is not available in the literature provided. However, the chemical is known to be used widely in commercial applications, particularly in sunscreens.
Molecular Structure Analysis
4-MBC can exist in different isomeric forms due to its exocyclic carbon-carbon double bond, with the (E)-isomer being predominant in sunscreen formulations. However, light exposure can induce isomerization from (E) to (Z) (Ferreira et al., 2014).
Chemical Reactions and Properties
The estrogenic properties of 4-MBC and its interaction with estrogen receptors alpha and beta have been studied, indicating its ability to induce estrogen receptor activity. However, it is noted for its relatively low estrogenic potency compared to other substances like genistein or bisphenol A (Mueller et al., 2003).
Physical Properties Analysis
Specific physical properties of 4-MBC, such as melting point, boiling point, and solubility, are not detailed in the available literature. These properties would typically be determined through experimental analysis in a laboratory setting.
Chemical Properties Analysis
4-MBC undergoes photodegradation and may isomerize under light exposure. This behavior is essential in understanding its stability and efficacy as a UV filter. Also, its ability to bind weakly to estrogen receptors highlights its chemical interaction potential at a molecular level (Klann et al., 2005).
科学的研究の応用
環境科学: 分解と水生生物への毒性
4-MBCは、広くUVフィルターとして使用されており、水生環境で検出されており、エストロゲン活性をもたらすことが知られています {svg_1}. UV活性化ペルサルフェートを用いた分解に関する研究では、著しい除去率が明らかになり、水酸化と脱メチル化が分解経路として特定されました {svg_2}. しかし、この分解は水生生物の毒性を増大させる可能性があり、その環境への影響を理解する必要があることを強調しています {svg_3}.
皮膚科学: UV防御とスキンケア
皮膚科学において、4-MBCはUVB吸収能力のため、日焼け止め剤の製剤に広く使用されています {svg_4}. 皮膚へのUV放射線の有害な影響を最小限に抑えますが、内分泌かく乱物質としての可能性と人体への生物蓄積について懸念が高まっています {svg_5}.
化粧品製剤: 成分の安定性と有効性
化粧品製剤において、4-MBCは安定化剤とUV吸収剤として機能します。 製品への配合は規制されており、効果的なUV防御を提供しながら、消費者安全を確保するために、最大濃度制限が設定されています {svg_6}.
海洋生物学: 海洋無脊椎動物への影響
海洋生物学における研究では、4-MBCが海洋無脊椎動物群集に及ぼす生態毒性学的影響が明らかになっています。 海洋生態系における汚染物質としての存在は、さまざまな種の健康と発達に悪影響を与えることが関連付けられています {svg_7}.
UV防御研究: 光安定性と吸収
UV防御に関する研究では、4-MBCの光安定性とUV吸収特性が調査されています。 追加の分子に頼らずに、UV領域での光分解を防ぐため、4-MBCに基づいた新しいUVAフィルターを設計する取り組みが行われています {svg_8}.
水生生物: 変態と発達への影響
魚類種における変態などの重要な生活段階における4-MBCへの曝露は、成長、行動、生化学マーカーに影響を与えることが示されています。 これは、水生生物に対する化合物の潜在的な長期的な悪影響を強調しています {svg_9}.
化学工学: マイクロプラスチックへの吸着
化学工学では、老化したマイクロプラスチックへの4-MBCの吸着強化が調査されています。 マイクロプラスチックと4-MBCなどのUVフィルターの相互作用を理解することは、環境リスクを評価し、汚染を軽減するための戦略を開発するために不可欠です {svg_10}.
作用機序
Safety and Hazards
将来の方向性
There is a need for more research efforts to fill the knowledge gaps on the realistic effects these compounds may have when considered individually, in combination, or as subsequent exposures . The potential risk to ecosystems of aged PET microplastics under prolonged sunlight exposure in the natural environment could be greater than that predicted for virgin microplastics .
特性
IUPAC Name |
(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOCBCNFKCOKBX-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C3CCC(C2=O)(C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36861-47-9 | |
| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-methylbenzylidene camphor?
A1: 4-Methylbenzylidene camphor has the molecular formula C18H22O and a molecular weight of 254.37 g/mol.
Q2: What spectroscopic data is available for 4-methylbenzylidene camphor?
A2: Various spectroscopic techniques are used to characterize 4-methylbenzylidene camphor, including UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These methods provide insights into its structural features, vibrational modes, and electronic transitions. [, , ]
Q3: How stable is 4-methylbenzylidene camphor in sunscreen formulations?
A3: While 4-methylbenzylidene camphor is an effective UVB filter, it can degrade under sunlight exposure. [, ] This photodegradation can be mitigated by encapsulating it in solid lipid microparticles (SLMs) alongside photostabilizers like 4-methylbenzylidene camphor itself. [] This approach has shown to enhance its photostability and overall performance in sunscreen formulations. []
Q4: Are there alternative delivery systems for 4-methylbenzylidene camphor besides traditional emulsions?
A4: Yes, research has explored encapsulating 4-methylbenzylidene camphor in microspheres as a novel approach for photoprotection. [] This method aims to address concerns like percutaneous absorption, photodegradation, and short-lasting effects often associated with organic sunscreens. []
Q5: Does the type of emulsion affect the photochemical behavior of sunscreens containing 4-methylbenzylidene camphor?
A5: Yes, research indicates that the emulsion type, whether water-in-oil or oil-in-water based on liquid crystals, influences the photochemical behavior of sunscreen formulations containing 4-methylbenzylidene camphor. [] The specific emulsion type, in conjunction with the combination of filters used, significantly impacts the efficacy and spectral stability of the sunscreen product. []
Q6: What is the environmental fate of 4-methylbenzylidene camphor after its use in sunscreens?
A6: 4-Methylbenzylidene camphor enters the aquatic environment through wastewater discharge and recreational activities like swimming. [, , ] It has been detected in wastewater, surface waters, and even fish. [, ]
Q7: Does 4-methylbenzylidene camphor pose any risks to aquatic organisms?
A7: Yes, studies have shown that 4-methylbenzylidene camphor can negatively impact aquatic organisms. For instance, exposure during the metamorphosis of Solea senegalensis (a flatfish species) led to accelerated metamorphosis progression, decreased length, inhibition of catalase activity, and oxidative damage. []
Q8: How do aged microplastics affect the sorption of 4-methylbenzylidene camphor in the environment?
A8: Aged polyethylene terephthalate (PET) microplastics, formed through processes like UV irradiation, exhibit increased sorption of 4-methylbenzylidene camphor. [] This is due to the formation of oxygen-containing functional groups on the aged microplastics' surface, facilitating hydrogen bonding with 4-methylbenzylidene camphor. []
Q9: Does 4-methylbenzylidene camphor accumulate in marine organisms?
A9: Research suggests that 4-methylbenzylidene camphor can accumulate in marine organisms. Studies on the invasive lionfish (Pterois volitans) in the Caribbean Sea found residues of 4-methylbenzylidene camphor in their muscle tissues. [] This finding suggests potential bioaccumulation and the possible use of lionfish as bioindicator species for monitoring 4-methylbenzylidene camphor pollution. []
Q10: What are the potential environmental consequences of sunscreen use in coastal waters?
A10: Sunscreens, including those containing 4-methylbenzylidene camphor, are recognized as emerging pollutants in coastal waters. [] Their use introduces chemical UV filters and inorganic nutrients, like phosphates, into the marine environment, potentially impacting phytoplankton growth and overall ecosystem health. []
Q11: Does 4-methylbenzylidene camphor have any endocrine-disrupting effects?
A11: Yes, 4-methylbenzylidene camphor has shown estrogenic activity in various studies. [, , , , ] Exposure during development in rats has been linked to altered uterine gene expression, delayed male puberty, and effects on reproductive organ weights in adult offspring. [, ]
Q12: What are the potential consequences of developmental exposure to 4-methylbenzylidene camphor?
A12: Developmental exposure to 4-methylbenzylidene camphor has been linked to various adverse effects in rats. Studies observed enhanced prostate growth in neonates, delayed male puberty, altered reproductive organ weights in adults, and potential thyroid axis disruption. [, ]
Q13: How does 4-methylbenzylidene camphor compare to other UV filters in terms of its effects on human immune cells?
A13: Studies comparing 4-methylbenzylidene camphor with other organic UV filters and zinc oxide nanoparticles on human immune cells found that high concentrations of both organic and particulate UV filters were needed to induce cytotoxicity. [] This suggests that the inherent cytotoxicity of 4-methylbenzylidene camphor is comparable to other commonly used UV filters. []
Q14: Has 4-methylbenzylidene camphor been detected in humans?
A14: Yes, studies have detected 4-methylbenzylidene camphor in human milk, indicating potential exposure during early development. [, ] This raises concerns about potential health risks associated with the widespread use of this UV filter in cosmetics and sunscreens. []
Q15: What analytical methods are used to determine 4-methylbenzylidene camphor in environmental samples?
A15: Several analytical methods are employed to quantify 4-methylbenzylidene camphor in environmental matrices. These include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) coupled with various detectors. [, , , ]
Q16: How is the stereoisomer composition of 4-methylbenzylidene camphor determined in environmental samples?
A16: Enantioselective GC-MS is used to determine the stereoisomer composition of 4-methylbenzylidene camphor in environmental samples. [] This method allows researchers to distinguish between the cis-(Z)- and trans-(E)-isomers, providing insights into the enantioselective degradation processes occurring in the environment. []
Q17: Can 4-methylbenzylidene camphor be analyzed alongside other UV filters in complex matrices?
A17: Yes, analytical methods have been developed for the simultaneous determination of 4-methylbenzylidene camphor with other UV filters in complex matrices like cosmetics and environmental samples. [, , ]
Q18: Are there any known alternatives to 4-methylbenzylidene camphor as a UV filter?
A18: Yes, research is exploring alternative UV filters, including natural compounds like silymarin, which exhibit comparable sun protection factors to commonly used filters like 4-methylbenzylidene camphor and octyl methoxycinnamate. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



